Cas no 1213842-66-0 ((1R)-1-(5-BROMO-3-FLUORO(2-PYRIDYL))PROPYLAMINE)

(1R)-1-(5-Bromo-3-fluoro(2-pyridyl))propylamine is a chiral amine derivative featuring a bromo-fluoro-substituted pyridine scaffold. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility and potential as a building block for bioactive molecules. The presence of both bromo and fluoro substituents enhances its reactivity in cross-coupling reactions, enabling selective functionalization. The chiral center at the propylamine moiety allows for stereoselective synthesis, making it valuable in asymmetric catalysis and enantioselective drug development. Its high purity and well-defined stereochemistry ensure reproducibility in synthetic applications. The compound is typically handled under inert conditions to maintain stability.
(1R)-1-(5-BROMO-3-FLUORO(2-PYRIDYL))PROPYLAMINE structure
1213842-66-0 structure
商品名:(1R)-1-(5-BROMO-3-FLUORO(2-PYRIDYL))PROPYLAMINE
CAS番号:1213842-66-0
MF:C8H10BrFN2
メガワット:233.080804347992
CID:5592031
PubChem ID:50999155

(1R)-1-(5-BROMO-3-FLUORO(2-PYRIDYL))PROPYLAMINE 化学的及び物理的性質

名前と識別子

    • (1R)-1-(5-BROMO-3-FLUORO(2-PYRIDYL))PROPYLAMINE
    • 2-Pyridinemethanamine, 5-bromo-α-ethyl-3-fluoro-, (αR)-
    • 1213842-66-0
    • N14398
    • インチ: 1S/C8H10BrFN2/c1-2-7(11)8-6(10)3-5(9)4-12-8/h3-4,7H,2,11H2,1H3/t7-/m1/s1
    • InChIKey: FMKKCXLFHTUDLO-SSDOTTSWSA-N
    • ほほえんだ: N[C@@H](C1=NC=C(Br)C=C1F)CC

計算された属性

  • せいみつぶんしりょう: 232.00114g/mol
  • どういたいしつりょう: 232.00114g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 145
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 38.9Ų

じっけんとくせい

  • 密度みつど: 1.486±0.06 g/cm3(Predicted)
  • ふってん: 253.5±35.0 °C(Predicted)
  • 酸性度係数(pKa): 8.19±0.50(Predicted)

(1R)-1-(5-BROMO-3-FLUORO(2-PYRIDYL))PROPYLAMINE 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1761707-1g
(r)-1-(5-Bromo-3-fluoropyridin-2-yl)propan-1-amine
1213842-66-0 98%
1g
¥3981.00 2024-08-09

(1R)-1-(5-BROMO-3-FLUORO(2-PYRIDYL))PROPYLAMINE 関連文献

(1R)-1-(5-BROMO-3-FLUORO(2-PYRIDYL))PROPYLAMINEに関する追加情報

(1R)-1-(5-Bromo-3-Fluoro(2-Pyridyl))Propanamine: A Comprehensive Overview

The compound (1R)-1-(5-Bromo-3-Fluoro(2-Pyridyl))Propanamine, identified by the CAS number 1213842-66-0, is a structurally complex organic molecule with significant potential in various fields, particularly in pharmacology and materials science. This compound has garnered attention due to its unique chemical properties and its role in recent advancements in drug discovery and material synthesis.

At its core, the molecule features a pyridine ring, a six-membered aromatic structure with one nitrogen atom. The substitution pattern on the pyridine ring is critical to its functionality. The presence of a bromine atom at the 5-position and a fluorine atom at the 3-position introduces significant electronic effects, enhancing the molecule's reactivity and selectivity in various chemical reactions. This substitution pattern also contributes to the compound's stability and solubility properties, making it suitable for a wide range of applications.

The propanamine moiety attached to the pyridine ring further enhances the compound's versatility. The amino group (-NH₂) at the end of the three-carbon chain can participate in hydrogen bonding, which is essential for interactions within biological systems. This feature makes (1R)-1-(5-Bromo-3-Fluoro(2-Pyridyl))Propanamine a promising candidate for drug design, particularly in targeting specific receptors or enzymes where hydrogen bonding plays a crucial role.

Recent studies have highlighted the potential of this compound in medicinal chemistry. Researchers have explored its ability to inhibit certain kinases, which are key players in various disease pathways, including cancer and inflammatory disorders. The stereochemistry at the chiral center (denoted by the (R) configuration) has been shown to significantly influence the compound's bioavailability and efficacy. This stereochemical control is vital for optimizing drug candidates and ensuring their safety and effectiveness.

In addition to its pharmacological applications, (1R)-1-(5-Bromo-3-Fluoro(2-Pyridyl))Propanamine has also been investigated for its role in materials science. Its ability to form self-assembled monolayers and its compatibility with various surface modification techniques make it a valuable component in nanotechnology applications. Recent breakthroughs in surface chemistry have demonstrated how this compound can be used to create highly selective sensors for detecting trace amounts of environmental pollutants.

The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The introduction of bromine and fluorine substituents requires precise control over reaction conditions to ensure high yields and product purity. Researchers have also explored green chemistry approaches to synthesize this compound, reducing waste and improving sustainability.

From an environmental standpoint, understanding the fate and transport of (1R)-1-(5-Bromo-3-Fluoro(2-Pyridyl))Propanamine in natural systems is crucial for assessing its potential impact on ecosystems. Studies have shown that this compound undergoes rapid degradation under UV light, minimizing its persistence in aquatic environments. However, further research is needed to fully understand its environmental behavior and ensure safe handling practices.

In conclusion, (1R)-1-(5-Bromo-3-Fluoro(2-Pyridyl))Propanamine represents a versatile molecule with wide-ranging applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in future innovations within pharmacology, materials science, and environmental chemistry.

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